Triethylcholine chloride

Catalog No.
S603298
CAS No.
152-22-7
M.F
C8H20ClNO
M. Wt
181.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylcholine chloride

CAS Number

152-22-7

Product Name

Triethylcholine chloride

IUPAC Name

triethyl(2-hydroxyethyl)azanium;chloride

Molecular Formula

C8H20ClNO

Molecular Weight

181.7 g/mol

InChI

InChI=1S/C8H20NO.ClH/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1

InChI Key

HABNQJVSCNCEQV-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CCO.[Cl-]

Synonyms

N,N,N-triethyl-N-2-hydroxyethylammonium, N,N,N-triethyl-N-2-hydroxyethylammonium chloride, triethyl (2-hydroxyethyl)ammonium chloride, triethylaminoethanol, triethylcholine, triethylcholine bromide, triethylcholine chloride, triethylcholine iodide

Canonical SMILES

CC[N+](CC)(CC)CCO.[Cl-]

Triethylcholine chloride is a quaternary ammonium compound that mimics choline and plays a significant role in neuromuscular transmission. Its chemical formula is C8H20ClNC_8H_{20}ClN with a molar mass of approximately 146.254 g/mol. This compound interferes with the synthesis of acetylcholine, leading to neuromuscular weakness and ganglionic blocking effects, particularly when stimulated at high frequencies. The symptoms it induces are similar to those observed in myasthenia gravis, including muscle weakness that can be exacerbated by exercise .

  • TCC acts as a neuromuscular blocking agent []. It mimics the structure of acetylcholine and binds to the nicotinic acetylcholine receptors (nAChRs) at neuromuscular junctions [, ].
  • However, TCC does not trigger the same downstream signaling events as acetylcholine, leading to muscle weakness [].
  • TCC can also have some ganglionic blocking effects, disrupting communication within the autonomic nervous system [].
  • TCC is a neuromuscular blocking agent and can cause muscle weakness and respiratory paralysis at high doses [, ].
  • It should be handled with care and appropriate personal protective equipment (PPE) to avoid inhalation or skin contact [].
  • Data on specific toxicity values (LD50) is limited.

Triethylcholine chloride primarily acts as an antagonist at the neuromuscular junction by inhibiting the synthesis of acetylcholine. This inhibition occurs because triethylcholine is taken up by cholinergic neurons, where it competes with choline for incorporation into acetylcholine. As a result, the availability of acetylcholine diminishes, leading to reduced neuromuscular transmission .

Key reactions include:

  • Formation of Acetylcholine: Triethylcholine competes with choline in the presence of the enzyme choline acetyltransferase.
  • Neuromuscular Transmission: The compound disrupts normal signaling at the neuromuscular junction, leading to muscle contraction failures .

Triethylcholine chloride exhibits significant biological activity by mimicking choline and affecting cholinergic transmission. Its primary effects include:

  • Neuromuscular Weakness: Induces a slowly developing weakness in muscles, particularly under high-frequency stimulation .
  • Autonomic Effects: Causes transient autonomic symptoms such as hypotension due to its ganglionic blocking properties .
  • Toxicity: High doses can lead to severe respiratory failure and death, especially after exertion, though it does not cause full paralysis even at lethal doses .

Triethylcholine chloride can be synthesized through several methods:

  • Alkylation of Choline: By reacting choline with ethyl iodide or ethyl bromide under basic conditions.
  • Quaternization of Triethylamine: Triethylamine can be reacted with an appropriate alkyl halide (like benzyl chloride) to form triethylcholine chloride.
  • Direct Synthesis from Acetylcholine Precursors: Utilizing precursors that can be converted into triethylcholine through controlled reactions involving alkylating agents .

Triethylcholine chloride has various applications:

  • Pharmacological Research: Used extensively in studies related to neuromuscular transmission and cholinergic mechanisms.
  • Toxicological Studies: Investigated for its effects on muscle function and potential toxicity in animal models .
  • Insecticide Development: Explored for its potential use in controlling pest populations due to its toxic effects on certain larvae .

Interaction studies have demonstrated that triethylcholine chloride can modulate various biological processes:

  • Cholinergic System Modulation: It interferes with the normal functioning of the cholinergic system, impacting both voluntary and involuntary muscle control.
  • Antagonistic Interactions: Studies show that it has antagonistic effects against choline, impacting neuromuscular responses significantly in experimental setups .
  • Impact on Other Neurotransmitters: Research indicates potential interactions with other neurotransmitter systems, although these pathways require further exploration .

Triethylcholine chloride belongs to a class of compounds known as choline analogs. Here are some similar compounds:

Compound NameUnique Features
CholineNaturally occurring nutrient essential for neurotransmission.
AcetylcholinePrimary neurotransmitter affected by triethylcholine; directly involved in muscle contraction.
DimethylphenylpiperaziniumA synthetic compound that also affects neuromuscular transmission but through different mechanisms.
Quaternary Ammonium CompoundsGeneral class that includes triethylcholine; varies widely in biological activity and applications.

Triethylcholine is unique due to its specific action on cholinergic transmission and its ability to induce muscle weakness selectively under high-frequency stimulation conditions, distinguishing it from other compounds that may act more broadly or differently within the nervous system .

UNII

J54PU8HR1S

Related CAS

302-61-4 (Parent)

MeSH Pharmacological Classification

Cholinergic Antagonists

Other CAS

152-22-7

Wikipedia

Triethylcholine chloride

Dates

Last modified: 08-15-2023

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